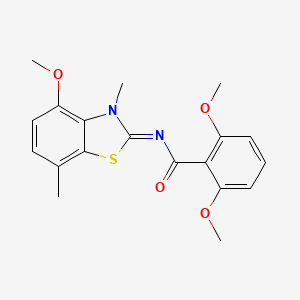

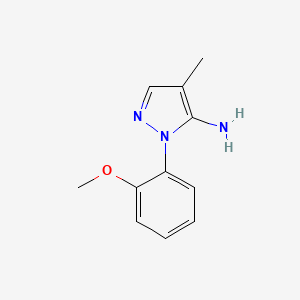

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine .Wissenschaftliche Forschungsanwendungen

- 1-(2-Methoxyphenyl)piperazine (1-Me-2-MeOPP) is a piperazine derivative that interacts with serotonin receptors. Researchers have studied its affinity for 5-HT1A and 5-HT2A receptors, which play crucial roles in mood regulation, anxiety, and cognition .

- Some studies have explored the antimicrobial potential of 1-Me-2-MeOPP. It exhibits moderate antibacterial activity against certain Gram-positive bacteria .

- Piperazines, including 1-Me-2-MeOPP, have been evaluated for their antitumor effects. They may interfere with cancer cell proliferation and apoptosis pathways .

Neuropharmacology and Serotonin Receptors

Antimicrobial Activity

Anticancer Properties

Forensic and Toxicological Analysis

Zukünftige Richtungen

Future research could focus on further elucidating the properties and potential applications of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. For example, advances in the design and synthesis of radiopharmaceuticals could potentially be applied to this compound . Additionally, the development of new synthetic strategies could optimize the chemistry and radiolabeling of similar compounds .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various cellular responses . For instance, some compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in glutathione metabolism .

Pharmacokinetics

Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, suggesting potential bioavailability .

Result of Action

Similar compounds have been shown to induce various cellular responses, including the production of reactive oxygen species and apoptosis .

Action Environment

It is known that environmental factors such as solvent type can significantly influence the outcome of reactions involving similar compounds .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHCTUJDGPDKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)